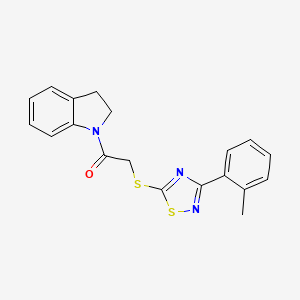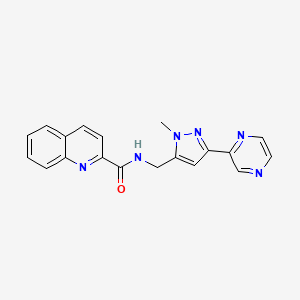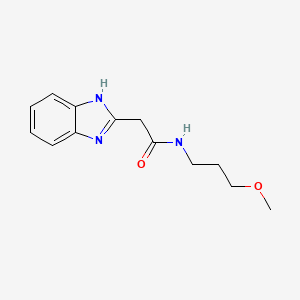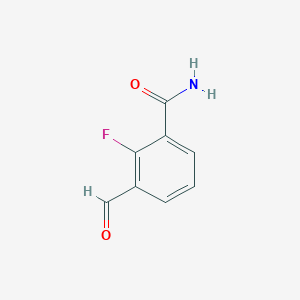
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Scientific Research Applications
Synthesis and Biological Activity
The compound 1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, and its derivatives have been extensively researched for their potential biological activities. A notable area of application is in the synthesis of novel derivatives with promising antibacterial and antifungal activities. Research has shown that certain indole derivatives exhibit significant antimicrobial properties, making them potential candidates for pharmaceutical development. For instance, the synthesis of novel 1H-indole derivatives has been explored, highlighting the compound's potential in combating microbial infections. These derivatives were synthesized through reactions involving indole and various acetophenones, subsequently screened for their antimicrobial activities against pathogens like Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial efficacy, indicating the compound's utility in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Anticonvulsant and Antioxidant Properties
Further research has explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives, underscoring their relevance in treating seizure disorders. A study synthesized a series of thiadiazole derivatives and evaluated their effectiveness using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. These compounds exhibited promising anticonvulsant activities, contributing to the development of new treatments for epilepsy (Acta poloniae pharmaceutica, 2010).
In addition to antimicrobial and anticonvulsant properties, some derivatives have been identified for their antioxidant capabilities. The synthesis of novel chalcone derivatives, for example, showed exceptional antioxidant activities, comparable to standard drugs like Ascorbic acid. This indicates the potential of such compounds in mitigating oxidative stress-related conditions (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Antimicrobial and Antitubercular Activity
Tetrahydropyrimidine-isatin hybrids, incorporating thiadiazole moieties, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies highlight the broad-spectrum bioactivity of these compounds, suggesting their potential in treating various infectious diseases (Chinese Chemical Letters, 2012).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-13-6-2-4-8-15(13)18-20-19(25-21-18)24-12-17(23)22-11-10-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYASWVKJOFBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)
![1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2748520.png)
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2748533.png)


![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)